molecular formula C17H15NO2 B12624866 1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione CAS No. 1017609-55-0

1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione

Cat. No.: B12624866
CAS No.: 1017609-55-0
M. Wt: 265.31 g/mol
InChI Key: PWRFWNDCIXIPLV-UHFFFAOYSA-N
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Description

1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione is an N-substituted isatin derivative of significant interest in medicinal chemistry and drug discovery . This compound belongs to the isatin (1H-indole-2,3-dione) family, a privileged heterocyclic scaffold known for its wide spectrum of biological activities and utility as a building block for synthesizing more complex molecules . The structural modifications of the isatin core, including benzylation at the N-1 position and dimethylation on the benzene ring, are strategic approaches to modulate the compound's physicochemical properties and enhance its interaction with biological targets . In research, this compound serves as a key intermediate for the development of novel bioactive agents. Molecular hybridization strategies often incorporate such substituted isatins to create new chemical entities with potential antimicrobial properties . Furthermore, N-benzyl indole-2,3-dione derivatives are utilized in the design and synthesis of thiosemicarbazone compounds, which have demonstrated promising in vitro inhibitory activity against the tyrosinase enzyme, a key target in dermatological disorders and food anti-browning applications . The compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1017609-55-0

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-benzyl-5,7-dimethylindole-2,3-dione

InChI

InChI=1S/C17H15NO2/c1-11-8-12(2)15-14(9-11)16(19)17(20)18(15)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

PWRFWNDCIXIPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC=CC=C3)C

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 5,7 Dimethyl 1h Indole 2,3 Dione

Strategies for the Construction of the 5,7-Dimethyl-1H-indole-2,3-dione Core

The foundational 5,7-dimethyl-1H-indole-2,3-dione is not a commonly available starting material and must typically be synthesized. The strategic placement of the two methyl groups at positions 5 and 7 dictates the choice of the primary precursor, which is 3,5-dimethylaniline (B87155). Several established methods for isatin (B1672199) synthesis can be adapted for this specific substitution pattern.

The Sandmeyer isatin synthesis, first reported in 1919, remains one of the most traditional and widely used methods for preparing isatin and its derivatives. researchgate.netsciencemadness.org The process is a two-step procedure that begins with an aniline (B41778) derivative. synarchive.com

For the synthesis of the 5,7-dimethyl isatin core, the reaction would commence with 3,5-dimethylaniline. In the first step, this aniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. nih.govbiomedres.us This condensation reaction forms an intermediate isonitrosoacetanilide, specifically 2-(hydroxyimino)-N-(3,5-dimethylphenyl)acetamide. synarchive.comchemicalbook.com In the second step, this intermediate is isolated and then cyclized using a strong acid, typically concentrated sulfuric acid, with heating to induce an intramolecular electrophilic substitution, yielding the target 5,7-dimethyl-1H-indole-2,3-dione. researchgate.netnih.govijcrt.org While the classic Sandmeyer process has proven effective for many simple anilines, its efficiency can diminish with increased substitution on the aniline precursor. nih.gov

Beyond the Sandmeyer method, other cyclization strategies starting from substituted anilines provide robust alternatives for constructing the isatin core.

Stolle Isatin Synthesis: The Stolle procedure is considered a highly effective alternative to the Sandmeyer method. researchgate.netbiomedres.us This approach involves the reaction of an aniline, in this case, 3,5-dimethylaniline, with oxalyl chloride to generate a chloro-oxalylanilide intermediate. biomedres.usresearchgate.net This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to form the desired isatin. researchgate.netresearchgate.net The Stolle synthesis is particularly useful for preparing N-substituted isatins directly if a secondary aniline is used, though for the unsubstituted core, the primary 3,5-dimethylaniline is the required starting material. chemicalbook.com

Gassman Isatin Synthesis: The Gassman synthesis offers another pathway that is compatible with anilines bearing either electron-donating or electron-withdrawing groups. researchgate.net This multi-step process would begin with the conversion of 3,5-dimethylaniline to an intermediate 3-(methylthio)oxindole. researchgate.netijcrt.org Subsequent oxidation, often using a chlorinating agent followed by hydrolysis, removes the methylthio group to yield the final 5,7-dimethyl-1H-indole-2,3-dione. researchgate.net

Modern synthetic chemistry emphasizes efficiency through multi-component reactions (MCRs) and tandem (or domino/cascade) reactions, which combine multiple bond-forming events in a single operation, thereby reducing waste, time, and the need for intermediate purification. frontiersin.orgnumberanalytics.com

Multi-component Reactions (MCRs): An MCR approach to 5,7-dimethyl-1H-indole-2,3-dione could theoretically be designed. Such a reaction would involve combining three or more simple starting materials—for instance, 3,5-dimethylaniline, a suitable two-carbon synthon for the carbonyl groups, and other reagents—in one pot to assemble the complex heterocyclic product. frontiersin.orgnih.gov While specific MCRs for this exact isatin are not prominently documented, the strategy is widely applied to generate diverse heterocyclic libraries and represents a potential avenue for novel synthetic design. nih.govresearchgate.net

Tandem Reactions: A tandem reaction is a sequence of intramolecular or intermolecular transformations that occur consecutively in a single pot without the addition of new reagents. numberanalytics.com A potential tandem process for 1-benzyl-5,7-dimethyl-1H-indole-2,3-dione could involve the formation of the isatin core from 3,5-dimethylaniline, followed by an in-situ N-benzylation, linking the strategies of sections 2.1 and 2.2 into a single, streamlined operation. acs.org Such processes are highly efficient and are at the forefront of modern catalytic and synthetic methodology. numberanalytics.com

Regioselective N-Benzylation at the Indoline (B122111) Nitrogen Atom

Once the 5,7-dimethyl-1H-indole-2,3-dione core is obtained, the final step is the introduction of the benzyl (B1604629) group at the N-1 position. The nitrogen atom of the isatin core is acidic and can be deprotonated by a suitable base to form an isatin anion, which then acts as a nucleophile in a reaction with an electrophilic benzyl source, typically a benzyl halide. nih.govscispace.com

The N-alkylation of isatins is a common transformation, and various conditions have been optimized to achieve high yields. nih.govnih.gov The reaction typically involves treating the isatin with a base in a polar aprotic solvent, followed by the addition of a benzyl halide, such as benzyl bromide or benzyl chloride. scispace.comrsc.orgresearchgate.net

Key parameters that are optimized include the choice of base, solvent, temperature, and reaction time. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). nih.govnih.gov Solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and N-methyl-2-pyrrolidinone (NMP) are frequently employed. nih.govscispace.com Microwave-assisted synthesis has also been shown to dramatically reduce reaction times from hours to minutes while improving yields. nih.gov For example, the N-benzylation of isatin using KF/alumina as a solid-supported base can be completed in 25 minutes at 180 °C under microwave irradiation. semanticscholar.org Studies have shown that using K₂CO₃ in DMF at 80 °C provides excellent to quantitative yields (~95%) for the N-benzylation of isatin. scispace.comresearchgate.net

Table 1: Comparison of Reaction Conditions for N-Benzylation of Isatin This table summarizes general conditions for the N-benzylation of the parent isatin ring, which are directly applicable to the 5,7-dimethyl derivative.

Base Solvent Alkylating Agent Conditions Yield Reference
K₂CO₃ DMF Benzyl Halide 80 °C, 12 h ~95% scispace.com, researchgate.net
NaH DMF Benzyl Halide 0 °C to RT, 1 h 60-85% nih.gov
K₂CO₃ or Cs₂CO₃ DMF or NMP Benzyl Halide Microwave, few min High nih.gov
KF/Alumina Acetonitrile Benzyl Chloride Reflux, 2 h Not specified semanticscholar.org
KF/Alumina Acetonitrile Benzyl Chloride Microwave, 180°C, 25 min Complete Conversion semanticscholar.org

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). nih.gov This methodology is well-suited for the N-alkylation of indoles and related heterocycles. d-nb.infothieme-connect.com

In the context of N-benzylation of 5,7-dimethyl-1H-indole-2,3-dione, the isatin could be deprotonated by a solid or aqueous base like potassium hydroxide (B78521) or potassium carbonate. The resulting isatin anion is then transported into an organic solvent (where the benzyl halide is dissolved) by a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). This process facilitates the reaction under milder, often biphasic, conditions, avoiding the need for strong, anhydrous bases like sodium hydride. d-nb.infoacs.org Asymmetric phase-transfer catalysis has also emerged as a sophisticated method for achieving enantioselective alkylations, although this is more relevant when the alkylating agent introduces a new chiral center. nih.govd-nb.info

Introduction and Derivatization of Methyl Substituents at the Indoline Ring

The incorporation of methyl groups at the 5 and 7 positions of the isatin ring is a critical step in the synthesis of the target molecule. The regioselectivity of this substitution is paramount, and thus, the chosen synthetic strategy must ensure the precise placement of these substituents.

Pre-functionalization of Starting Materials for Dimethyl Substitution

The most rational and widely employed strategy for the synthesis of specifically substituted isatins, such as the 5,7-dimethyl derivative, involves the use of a pre-functionalized starting material. In this case, the logical precursor is 3,5-dimethylaniline. chemicalbook.comgoogle.comwikipedia.orgnih.gov This approach ensures that the methyl groups are correctly positioned on the aromatic ring before the cyclization to form the isatin core. Two classical methods are particularly well-suited for this transformation: the Sandmeyer isatin synthesis and the Stolle isatin synthesis.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a well-established method for converting anilines into isatins. synarchive.comijcmas.combiomedres.usdergipark.org.tr The general process involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. nih.gov This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the corresponding isatin. biomedres.usnih.gov

For the synthesis of 5,7-dimethyl-1H-indole-2,3-dione, the reaction would commence with 3,5-dimethylaniline as the starting aniline.

Reaction Scheme for Sandmeyer Synthesis:

The cyclization step is often the most challenging, particularly with substituted anilines. The solubility of the isonitrosoacetanilide intermediate in the strong acid can affect the reaction efficiency. nih.gov

Stolle Isatin Synthesis

The Stolle synthesis provides an alternative and often complementary route to substituted isatins. ijcmas.combiomedres.usdergipark.org.tr This method involves the reaction of an aniline with oxalyl chloride to form an intermediate chlorooxalylanilide. dergipark.org.tr Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), leads to the formation of the isatin ring. ijcmas.combiomedres.usdergipark.org.tr

The application of the Stolle synthesis to 3,5-dimethylaniline would similarly lead to the desired 5,7-dimethylisatin (B1329215).

Reaction Scheme for Stolle Synthesis:

The final step in the synthesis of the target molecule is the N-benzylation of the newly formed 5,7-dimethyl-1H-indole-2,3-dione. This is typically achieved by reacting the isatin with benzyl bromide or a similar benzylating agent in the presence of a base. acs.org

Strategies for Post-cyclization Methylation (if applicable)

While pre-functionalization of the aniline starting material is the preferred method for achieving specific substitution patterns, the possibility of post-cyclization methylation of the isatin ring can be considered. Electrophilic aromatic substitution on the isatin ring is known to occur primarily at the C-5 and C-7 positions. taylorfrancis.com However, achieving selective and complete dimethylation at both positions without the formation of a mixture of mono-methylated and other isomeric products presents a significant synthetic challenge. Standard Friedel-Crafts alkylation conditions could lead to a complex mixture of products that would be difficult to separate. Therefore, post-cyclization methylation is generally not a practical approach for the synthesis of a single, pure 5,7-dimethyl substituted isatin and is not the recommended pathway.

Reaction Pathway Optimization and Scalability Considerations

To ensure the efficient and reproducible synthesis of this compound, optimization of the reaction parameters and purification protocols is essential.

Parameter Studies for Temperature, Solvent, and Reagent Stoichiometry

The yields and purity of substituted isatins are highly dependent on the reaction conditions. The following tables summarize key parameters that can be optimized for the Sandmeyer and Stolle syntheses based on literature precedents for related compounds.

Table 1: Optimization Parameters for Sandmeyer Synthesis

ParameterVariationObservation/RationaleReference
Acid for Cyclization Sulfuric Acid vs. Methanesulfonic AcidFor lipophilic oximinoacetanilides, methanesulfonic acid can improve solubility and lead to better yields compared to sulfuric acid where cyclization may be incomplete. nih.gov
Temperature 50-90 °CThe cyclization step typically requires heating. An initial temperature of 50 °C followed by heating to 80 °C has been reported for the cyclization of oximinoacetanilides. nih.gov
Reaction Time 1-5 hoursThe duration of heating during the cyclization step can influence the completeness of the reaction. nih.gov
Solvent Aqueous Sodium SulfateThe initial formation of the isonitrosoacetanilide is typically carried out in an aqueous solution of sodium sulfate. biomedres.usdergipark.org.tr

Table 2: Optimization Parameters for Stolle Synthesis

ParameterVariationObservation/RationaleReference
Lewis Acid Catalyst AlCl₃, BF₃, TiCl₄The choice of Lewis acid can significantly impact the efficiency of the intramolecular Friedel-Crafts cyclization. AlCl₃ and BF₃ are commonly used. ijcmas.comdergipark.org.tr
Solvent Inert solvents (e.g., Dichloromethane, Carbon Disulfide)The Friedel-Crafts reaction is typically performed in non-polar, aprotic solvents to avoid reaction with the Lewis acid.
Temperature 0 °C to refluxThe reaction temperature needs to be controlled to manage the reactivity of the oxalyl chloride and the subsequent cyclization.
Reagent Stoichiometry Aniline to Oxalyl Chloride RatioThe molar ratio of the reactants should be carefully controlled to maximize the formation of the desired chlorooxalylanilide intermediate and minimize side reactions.

For the final N-benzylation step, reaction conditions such as the choice of base (e.g., potassium carbonate, sodium hydride), solvent (e.g., DMF, acetone), and temperature can be optimized to achieve high yields of the this compound. A general procedure for N-alkylation of isatin involves stirring the isatin with an alkyl halide and a base like calcium hydride in DMF at elevated temperatures (e.g., 60 °C). acs.org

Development of Efficient Purification Protocols

The purification of the final product and intermediates is crucial for obtaining a compound of high purity. Several methods have been reported for the purification of isatins.

Table 3: Purification Protocols for Isatin Derivatives

MethodDescriptionApplicabilityReference
Recrystallization The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of pure crystals.Commonly used for both intermediates and the final product. The choice of solvent is critical. biomedres.us
Silica (B1680970) Gel Column Chromatography The product mixture is separated based on the differential adsorption of its components onto a silica gel stationary phase.Effective for separating the desired product from unreacted starting materials and byproducts, especially for complex mixtures. A common eluent system is a mixture of ethyl acetate (B1210297) and hexane. acs.org
Bisulfite Adduct Formation The crude isatin is treated with an alkali-metal bisulfite to form a water-soluble adduct. This solution can be treated with a decolorizing agent and then the isatin is regenerated by acidification.This method is particularly useful for removing colored impurities and can significantly improve the purity of the isatin. google.com

By carefully selecting the synthetic route, optimizing the reaction conditions, and employing efficient purification techniques, this compound can be synthesized in a controlled and scalable manner.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the atomic connectivity and chemical environment. For 1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the different sets of protons in the molecule. The benzyl (B1604629) group introduces a characteristic set of resonances. The methylene (B1212753) protons (CH₂) of the benzyl group are expected to appear as a singlet in the region of 4.96–5.04 ppm. rsc.org The aromatic protons of the benzyl ring will likely produce a multiplet in the range of 7.0–8.0 ppm. rsc.org

The protons of the dimethyl-substituted indole (B1671886) ring will also give rise to specific signals. The two methyl groups at positions 5 and 7 are expected to appear as sharp singlets. The aromatic protons on the indole core will have chemical shifts influenced by the substitution pattern.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (at C-5)~2.3Singlet
CH₃ (at C-7)~2.5Singlet
CH₂ (benzyl)~5.0Singlet
Aromatic H (indole ring)6.8 - 7.2Multiplet
Aromatic H (benzyl ring)7.2 - 7.5Multiplet

Note: The predicted chemical shifts are based on analogous structures and may vary slightly in experimental conditions.

The ¹³C NMR spectrum provides a detailed view of the carbon skeleton of the molecule. Each unique carbon atom in this compound will correspond to a distinct signal. The carbonyl carbons of the dione (B5365651) moiety are particularly characteristic and are expected to resonate at low field (downfield) in the spectrum. Specifically, the C-2 and C-3 carbonyl carbons are anticipated in the range of 160-210 ppm. rsc.org

The carbons of the benzyl group will show signals for the methylene carbon and the aromatic carbons. The methyl groups attached to the indole ring will have signals at high field (upfield).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (at C-5)~20
CH₃ (at C-7)~22
CH₂ (benzyl)~45
Aromatic C (indole ring)110 - 150
Aromatic C (benzyl ring)125 - 140
C=O (at C-2)~165
C=O (at C-3)~185

Note: The predicted chemical shifts are based on analogous structures and may vary slightly in experimental conditions.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations within the aromatic protons of the benzyl ring and between any coupled protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the methylene group and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbons and the substituted aromatic carbons. For example, correlations would be expected between the benzylic methylene protons and the C-1a and C-7a carbons of the indole ring, as well as the ipso-carbon of the benzyl ring.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. In isatin (B1672199) and its derivatives, two distinct carbonyl stretching bands are typically observed. For isatin itself, these bands appear at approximately 1746 cm⁻¹ and 1728 cm⁻¹. researchgate.net The presence of the benzyl and dimethyl groups may slightly shift these frequencies, but they are expected to remain in the characteristic region for α-dicarbonyl compounds.

The IR spectrum will also display C-H stretching vibrations. Aromatic C-H stretching modes are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. Since the nitrogen atom of the indole ring is substituted with a benzyl group, no N-H stretching vibration is expected in the spectrum of the parent compound. The absence of a band in the 3100-3500 cm⁻¹ region, which is characteristic for N-H stretching in unsubstituted isatins, would confirm the N-benzylation. researchgate.net

Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (dione)1720 - 1760Strong
C=C Stretch (aromatic)1450 - 1600Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy. This allows for the determination of its elemental formula, a critical step in identifying a newly synthesized compound. For this compound, the molecular formula is C₁₇H₁₅NO₂. HRMS analysis, typically using an electrospray ionization (ESI) source, would aim to detect the protonated molecule [M+H]⁺. The precise measurement of its mass-to-charge ratio (m/z) would confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Adduct Theoretical Exact Mass (m/z)
C₁₇H₁₅NO₂ [M+H]⁺ 266.1176

This table represents theoretical values; experimental data is not publicly available.

Tandem mass spectrometry (MS/MS or MSⁿ) is used to investigate the fragmentation patterns of a selected ion. Studies on various N-benzyl isatin derivatives have established a characteristic fragmentation behavior. scispace.comresearchgate.net Unlike N-alkyl isatins which typically cleave at the nitrogen-carbon bond, N-benzyl substituted isatins are known to fragment at the carbon-carbon bond of the benzyl group. scispace.com

For this compound, the protonated molecule ([M+H]⁺, m/z = 266.1) would be expected to undergo fragmentation to produce several key daughter ions. The most prominent fragmentation would likely involve the loss of the benzyl group to yield a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 and a protonated 5,7-dimethylisatin (B1329215) fragment at m/z 176. Further fragmentation of the m/z 176 ion would likely involve the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for isatin rings, resulting in an ion at m/z 148. scispace.com

Table 2: Expected Mass Spectrometry Fragmentation for this compound

Ion Proposed Structure Expected m/z
[M+H]⁺ Protonated Parent Molecule 266.1
[M+H - C₇H₇]⁺ Protonated 5,7-Dimethylisatin 176.1
[C₇H₇]⁺ Tropylium Cation 91.1

This table is based on established fragmentation patterns for related N-benzylisatins and represents expected, not published, experimental data. scispace.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

The prerequisite for X-ray diffraction analysis is the availability of high-quality single crystals. For organic molecules like this compound, crystals are typically grown from a solution. A common method involves dissolving the purified compound in a suitable solvent or solvent mixture (such as ethanol (B145695), ethyl acetate (B1210297), or dichloromethane/hexane) to the point of saturation. rsc.orgorgsyn.org Slow evaporation of the solvent over several days or weeks allows for the gradual formation of well-ordered crystals suitable for diffraction experiments. Optimization of this process may involve screening various solvents, controlling the rate of evaporation, and utilizing techniques like vapor diffusion or cooling crystallization.

While a crystal structure for this compound is not publicly available, the procedures for data collection and refinement are standardized. The crystal structure of the parent compound, N-Benzylisatin (1-benzyl-1H-indole-2,3-dione), has been reported and serves as an excellent proxy. nih.gov

A suitable crystal would be mounted on a diffractometer, and X-ray data would be collected, typically at a low temperature (e.g., 100-120 K) to minimize thermal vibrations. The collected diffraction data are then processed to solve and refine the crystal structure. The refinement process adjusts atomic coordinates and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

Table 3: Representative Crystal Data and Structure Refinement for N-Benzylisatin (Analogue)

Parameter Value Reference
Empirical Formula C₁₅H₁₁NO₂ nih.gov
Formula Weight 237.25 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 7.610 (3) nih.gov
b (Å) 11.311 (2) nih.gov
c (Å) 13.422 (4) nih.gov
β (°) 90.16 (3) nih.gov
Volume (ų) 1155.3 (6) nih.gov
Z 4 nih.gov

This data is for the analogous compound N-Benzylisatin and is presented as a representative example. nih.gov

Analysis of the crystal structure of the parent N-Benzylisatin reveals key conformational features that are expected to be largely conserved in the 5,7-dimethyl derivative. The isatin core itself is nearly planar. A crucial structural parameter is the orientation of the N-benzyl group relative to this planar indole ring system. In N-benzylisatin, the phenyl ring of the benzyl group is significantly twisted out of the plane of the isatin core. This is quantified by the dihedral angle between the two ring systems, which for N-benzylisatin is reported to be 87.08 (5)°. nih.gov This near-perpendicular arrangement minimizes steric hindrance. The addition of methyl groups at the 5 and 7 positions of the indole ring is not expected to dramatically alter this fundamental conformational preference.

Table 4: Selected Torsion Angles for N-Benzylisatin (Analogue)

Atoms (C-C-N-C) Torsion Angle (°) Reference
C8-N1-C9-C10 -110.4 (2) nih.gov

This data is for the analogous compound N-Benzylisatin and is presented as a representative example. Atom numbering corresponds to the published structure. nih.gov

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The definitive elucidation of the three-dimensional architecture of "this compound" through single-crystal X-ray diffraction is essential for a comprehensive understanding of its solid-state behavior and properties. While specific crystallographic data for the title compound is not publicly available in the searched literature, a detailed analysis can be extrapolated from closely related, structurally characterized analogues. The intermolecular interactions and crystal packing motifs are dictated by the molecule's constituent functional groups: the isatin core, the N-benzyl substituent, and the dimethylated phenyl ring.

Based on published studies of analogous N-benzylisatin derivatives, such as 1-Benzyl-5-methylindoline-2,3-dione researchgate.net and 1-Benzyl-5-chloroindoline-2,3-dione researchgate.net, a predictable and consistent pattern of non-covalent interactions governs the crystal packing. These interactions collectively stabilize the crystal lattice, influencing the material's macroscopic properties.

The primary intermolecular forces expected to define the crystal structure of this compound include C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions.

C—H⋯O Hydrogen Bonds: In analogous structures, the carbonyl oxygen atoms (O2 and O3) of the isatin dione moiety are prominent hydrogen bond acceptors. Weak C—H⋯O hydrogen bonds are formed with hydrogen atoms from the benzyl group and the methyl groups on the indole ring. For instance, in 1-Benzyl-5-methylindoline-2,3-dione, these interactions link molecules into chains. researchgate.net It is highly probable that similar C—H⋯O interactions in this compound would create one-dimensional chains or more complex networks, forming the primary supramolecular synthons.

π–π Stacking and C—H⋯π Interactions: The planar, electron-rich aromatic rings of the isatin core and the N-benzyl group are predisposed to engage in π-stacking interactions. In the crystal structure of 1-Benzyl-5-chloroindoline-2,3-dione, significant π–π stacking is observed with centroid–centroid distances of approximately 3.58 Å. researchgate.net Similar offset or slipped-stacking arrangements are anticipated for the title compound, likely involving inversion-related isatin moieties or interactions between the isatin and benzyl rings of adjacent molecules.

Furthermore, C—H⋯π interactions are expected, where the aromatic rings act as π-acceptors for hydrogen atoms from the methylene bridge of the benzyl group or the methyl substituents of neighboring molecules. In the crystal packing of 1-Benzyl-5-methylindoline-2,3-dione, these C—H⋯π interactions serve to link the primary hydrogen-bonded chains, forming more robust two-dimensional slabs. researchgate.net

Crystal Packing Motifs: The interplay of these intermolecular forces results in a densely packed and stable crystal lattice. The C—H⋯O hydrogen bonds typically assemble the molecules into primary chains. These chains are then further organized by C—H⋯π and π–π interactions into layers or slabs. The final three-dimensional supramolecular architecture is constructed by the stacking of these layers, held together by weaker van der Waals forces. The bulky and non-planar orientation of the N-benzyl group, which is typically twisted at a significant dihedral angle relative to the isatin plane (e.g., ~71-74° in analogues researchgate.netresearchgate.net), will play a crucial role in determining the efficiency of the crystal packing and the specific motifs formed.

The following table summarizes the anticipated intermolecular interactions for this compound based on data from its structural analogues.

Interaction TypeDonor Group (Expected)Acceptor Group (Expected)Typical Distance/Geometry (from Analogues)Resulting Motif
C—H⋯O Hydrogen BondBenzyl C-H, Methyl C-HIsatin C=OH⋯O: ~2.5-2.7 ÅMolecular Chains (e.g., C(6) chains) researchgate.net
π–π StackingIsatin Ring, Benzyl RingIsatin Ring, Benzyl RingCentroid-Centroid: ~3.6-3.9 ÅDimers, Slipped Stacks
C—H⋯π InteractionBenzyl C-H, Methyl C-HIsatin Ring, Benzyl Ring (π-system)H⋯π-centroid: ~2.8-3.0 ÅLinking of chains into 2D slabs researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular geometry and stability of a compound. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For 1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione, geometry optimization is performed to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the most stable conformation of the molecule.

This process starts with an initial guess of the molecular structure and iteratively adjusts atomic positions to minimize the forces acting on them, until a stationary point on the potential energy surface is located. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact molecule is not publicly available, DFT calculations on similar N-benzyl isatin (B1672199) derivatives show a near-planar indole (B1671886) core. researchgate.net The planarity of the core is a known characteristic of related isatin structures. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values for an isatin scaffold calculated at the B3LYP/6-31G(d) level of theory and may vary slightly for the specific title compound.)

Parameter Bond/Angle Predicted Value
Bond Length C4-C5 ~1.39 Å
C6-C7 ~1.40 Å
N1-C2 ~1.38 Å
C2=O ~1.22 Å
C3=O ~1.21 Å
N1-C(Benzyl) ~1.45 Å
Bond Angle C7-N1-C2 ~109.5°
N1-C2-C3 ~106.5°
C2-C3-C3a ~107.0°

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional (e.g., B3LYP, M06-2X, PBE0) approximates the complex electron-electron interactions, while the basis set (e.g., 6-31G(d,p), cc-pVTZ) is the set of mathematical functions used to build the molecular orbitals.

For isatin and its derivatives, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to provide a good balance between computational cost and accuracy for predicting geometries and electronic properties. More modern functionals, such as those from the M06 family, may offer improved accuracy for non-covalent interactions, which are relevant for analyzing the conformational preferences of the benzyl (B1604629) group. A comparative study evaluating different combinations is essential to validate the reliability of the theoretical predictions for this specific molecule.

Conformational Analysis and Tautomerism Investigations

The flexibility of the N-benzyl group introduces conformational complexity to the molecule, which can be explored computationally.

The primary source of conformational isomerism in this compound is the rotation around the N1-CH₂ single bond connecting the benzyl group to the indole nitrogen. This rotation is governed by a key dihedral angle. To investigate the rotational barrier, a potential energy surface (PES) scan can be performed, where the energy of the molecule is calculated at fixed increments of this dihedral angle.

Such a scan would likely reveal two low-energy conformers corresponding to different orientations of the benzyl ring relative to the isatin plane. The energy difference between the most stable conformer and the highest-energy transition state during rotation defines the rotational barrier. For N-benzyl substituted heterocycles, these barriers are typically in the range of 5-15 kcal/mol, indicating that rotation is restricted at room temperature but possible.

Computational analyses are often first performed in the gas phase (in a vacuum) to understand the intrinsic properties of the molecule. However, in reality, chemical and biological processes occur in solution. The presence of a solvent can influence conformational preferences by stabilizing or destabilizing certain conformers.

Using implicit solvent models like the Polarizable Continuum Model (PCM), the effect of a solvent can be simulated. For a molecule like this compound, a polar solvent would likely stabilize the conformer with a larger dipole moment. A comparative analysis would reveal any significant shifts in the preferred conformation and the relative energies of the conformers between the gas phase and a solvent environment.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich dimethyl-substituted benzene (B151609) ring of the indole core. The electron-withdrawing dione (B5365651) group at the C2 and C3 positions would cause the LUMO to be localized primarily on this part of the molecule. researchgate.net The benzyl group acts as a substituent that can subtly modulate these orbital energies. rsc.org The methyl groups at positions 5 and 7 are electron-donating, which would raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Table 2: Predicted FMO Properties for this compound (Note: Representative values based on DFT calculations for similar structures.)

Parameter Predicted Value Implication
HOMO Energy ~ -6.2 eV Relates to ionization potential and nucleophilicity
LUMO Energy ~ -2.5 eV Relates to electron affinity and electrophilicity
HOMO-LUMO Gap (ΔE) ~ 3.7 eV Indicates high kinetic stability and moderate reactivity

This analysis suggests that the molecule has distinct nucleophilic (indole ring) and electrophilic (dione moiety) centers, guiding its potential interactions in chemical reactions.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

No specific data found in the literature for this compound.

Prediction of Chemical Reactivity and Electrophilic/Nucleophilic Sites

No specific data found in the literature for this compound.

Spectroscopic Property Prediction and Validation

No specific data found in the literature for this compound.

No specific data found in the literature for this compound.

No specific data found in the literature for this compound.

Intermolecular Interaction Analysis

No specific data found in the literature for this compound.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are fundamental directional interactions that play a pivotal role in chemical and biological systems. For isatin derivatives, the carbonyl groups at positions 2 and 3, along with the nitrogen atom of the indole ring, are potential sites for hydrogen bonding. Computational studies on various isatin derivatives have elucidated the nature of these interactions.

Theoretical investigations, often employing Density Functional Theory (DFT), have been used to analyze the hydrogen bonding capabilities of isatin derivatives in various contexts, including their interactions with biological macromolecules. For instance, computational analyses of isatin derivatives as potential enzyme inhibitors have shown the formation of stable hydrogen bonds with amino acid residues within protein active sites. In a study on isatin derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors, molecular dynamics simulations revealed stable hydrogen bonds between the isatin core and residues such as ASP145, LYS33, and LEU83 nih.gov. These interactions are crucial for the binding affinity of the molecules.

Furthermore, theoretical studies on the interaction of isatin derivatives with DNA have demonstrated the formation of hydrogen bonds between the oxygen and nitrogen atoms of the isatin scaffold and nucleotide bases like guanine (B1146940) and adenine (B156593) researchgate.net. While the specific hydrogen bonding network of this compound has not been detailed, the presence of the two carbonyl groups suggests a strong capacity to act as a hydrogen bond acceptor. The N-benzyl group, however, precludes the indole nitrogen from participating as a hydrogen bond donor, a role it could play in unsubstituted isatin. The methyl groups at positions 5 and 7 may sterically influence the accessibility of the carbonyl groups to potential hydrogen bond donors.

Theoretical methods are also employed to quantify the strength and geometry of these hydrogen bonds. Parameters such as bond lengths, bond angles, and infrared (IR) spectral shifts are calculated to characterize these interactions nih.gov. For example, a theoretical study on other heterocyclic systems demonstrated how computational methods can reveal the strengthening of hydrogen bonds in excited states nih.gov.

The following table summarizes representative hydrogen bonding interactions observed in computational studies of isatin derivatives, which can serve as a model for understanding the potential interactions of this compound.

Interacting Moiety on Isatin DerivativeInteracting Partner (Example from Studies)Type of Interaction
Carbonyl group (C=O)Amino acid residue (e.g., ASP145, LYS33) nih.govHydrogen Bond Acceptor
Carbonyl group (C=O)DNA base (e.g., Guanine, Adenine) researchgate.netHydrogen Bond Acceptor

Investigation of π-π Stacking and Other Non-Covalent Interactions

The isatin nucleus possesses a unique electronic character, with an electron-rich six-membered ring fused to an electron-deficient five-membered ring containing two electronegative oxygen atoms nih.gov. This electronic duality makes the isatin moiety particularly adept at participating in strong antiparallel π-π stacking interactions nih.gov. These interactions, along with other non-covalent forces such as van der Waals forces and hydrophobic interactions, are critical in determining the solid-state packing of these molecules and their interactions in biological systems.

Crystal structure analysis of isatin derivatives has provided concrete evidence of these interactions. For example, a study on a phenoxy pendant isatin derivative revealed a one-dimensional supramolecular chain structure driven primarily by strong antiparallel π-π stacking nih.gov. However, it is also noted that bulky substituents near the 3-carbonyl group can impede these stacking arrangements nih.gov. In the case of this compound, the benzyl group at the N1 position introduces an additional aromatic ring, which can engage in various forms of π-π stacking, including face-to-face, T-shaped, and offset conformations nih.gov. The orientation of this benzyl group relative to the indole core would be a key determinant of the intramolecular and intermolecular π-π interactions.

A crystallographic study of a Schiff base derived from N-benzylisatin reported weak π-π stacking interactions with a centroid-centroid distance of 3.6598 (13) Å researchgate.net. This provides a quantitative insight into the typical distances involved in such interactions for N-benzylated isatin structures. The presence of methyl groups on the benzene ring of the isatin core in this compound would likely influence the electronic nature of the aromatic system and, consequently, the strength and geometry of π-π stacking interactions.

The potential non-covalent interactions involving this compound are summarized in the table below, based on findings for analogous compounds.

Type of InteractionInteracting MoietiesKey Findings from Related Studies
π-π Stacking Isatin core - Isatin coreIsatin has a high propensity for strong antiparallel stacking nih.gov.
Benzyl group - Isatin coreCan occur intramolecularly or intermolecularly.
Benzyl group - Benzyl groupCan contribute to crystal packing.
Hydrogen Bonding Carbonyl groupsAct as hydrogen bond acceptors nih.govresearchgate.net.
Van der Waals Forces Alkyl (methyl) groups, aromatic ringsContribute to overall molecular packing and stability.
Hydrophobic Interactions Benzyl and methyl groupsImportant for interactions in aqueous environments.

Reaction Mechanisms and Chemical Reactivity of 1 Benzyl 5,7 Dimethyl 1h Indole 2,3 Dione

Reactivity of the Indoline-2,3-dione Carbonyl Centers (C2 and C3)

The adjacent carbonyl groups at C2 and C3 are the principal sites for chemical reactions in 1-benzyl-5,7-dimethyl-1H-indole-2,3-dione. The C3-keto carbonyl is characteristically more electrophilic and thus more susceptible to nucleophilic attack compared to the C2-amide carbonyl. nih.gov

The electron-deficient character of the C3-carbonyl group makes it a prime target for a wide array of nucleophiles. This reactivity is fundamental for creating a diverse range of 3-substituted-3-hydroxyindolin-2-one derivatives. acs.org For instance, reactions with organometallic reagents such as Grignard or organolithium compounds would result in the formation of tertiary alcohols at the C3 position. While specific research on this compound is not extensively documented, the well-established reactivity of N-substituted isatins strongly suggests its capability to undergo these transformations.

The C3-carbonyl of this compound readily participates in condensation reactions with primary amines and hydrazine (B178648) derivatives, leading to the formation of Schiff bases and hydrazones, respectively. ksu.edu.saresearchgate.net These reactions are pivotal in the assembly of various heterocyclic systems and have been thoroughly investigated for the isatin (B1672199) framework. sysrevpharm.orgnih.govnih.gov

The formation of Schiff bases (or imines) occurs through the reaction with primary amines, as illustrated in the general scheme below. These reactions are often carried out in solvents like ethanol (B145695) or methanol, sometimes with acid catalysis. bjbs.com.bruodiyala.edu.iq

General Reaction for Schiff Base Formation: this compound + R-NH₂ → 1-Benzyl-5,7-dimethyl-3-(R-imino)indolin-2-one + H₂O

Similarly, condensation with hydrazine or its substituted derivatives yields the corresponding isatin-3-hydrazones. researchgate.netnih.gov These hydrazones are valuable synthetic intermediates, particularly for the synthesis of spiro-heterocycles. nih.gov The reaction is typically performed by refluxing the isatin derivative with the hydrazine compound in a suitable solvent like ethanol. rsisinternational.org

ReactantProduct TypeReference
Primary Amines (R-NH₂)Schiff Bases (Imines) bjbs.com.bruodiyala.edu.iq
Hydrazine/Substituted HydrazinesHydrazones researchgate.netnih.gov

Influence of the N-Benzyl and Methyl Substituents on Ring Reactivity

The N-benzyl and the two methyl groups at positions 5 and 7 on the isatin ring exert notable steric and electronic effects, which in turn influence the molecule's reactivity.

The N-benzyl group is a bulky substituent that can sterically hinder the approach of nucleophiles, particularly at the C2-carbonyl position. This steric hindrance reinforces the inherent selectivity for reactions to occur at the more accessible C3-carbonyl. acs.org Electronically, the benzyl (B1604629) group is generally considered to be weakly electron-withdrawing, which can subtly enhance the electrophilicity of the carbonyl centers. nih.gov

The two methyl groups at the C5 and C7 positions are electron-donating. Their presence increases the electron density of the aromatic ring. nih.gov This electronic enrichment can influence the reactivity of the benzene (B151609) portion of the indoline (B122111) system in reactions like electrophilic aromatic substitution, though such reactions are less common for the isatin core itself. The electron-donating nature of the methyl groups might slightly diminish the electrophilicity of the C3-carbonyl when compared to an unsubstituted isatin. However, the dicarbonyl system's inherent reactivity remains the dominant factor.

SubstituentPositionElectronic EffectSteric Effect
BenzylN1Weakly electron-withdrawingHigh
MethylC5Electron-donatingLow
MethylC7Electron-donatingLow

The substitution pattern of this compound is critical in dictating the regioselectivity and stereoselectivity of its chemical transformations. In reactions at the C3-carbonyl that create a new stereocenter, the bulky N-benzyl group can influence the direction of nucleophilic attack, potentially favoring the formation of one diastereomer over the other. mdpi.com

For example, in the synthesis of spiro-oxindoles through [3+2] cycloaddition reactions of isatin-derived azomethine ylides, the substituents on the isatin ring are known to guide the stereochemical outcome. nih.gov While specific data for the 5,7-dimethyl-1-benzyl substituted isatin is limited, the general principle suggests that the steric bulk of the N-benzyl group would be a key factor in determining the stereochemistry of the resulting product. researchgate.net

Exploration of Cycloaddition Reactions Involving the Isatin Moiety

The isatin scaffold serves as a versatile component in various cycloaddition reactions, enabling the construction of complex heterocyclic structures. The C2=C3 double bond of the isatin core can function as a dienophile or a dipolarophile.

A prominent example is the [3+2] cycloaddition reaction, where isatin-derived intermediates, such as azomethine ylides, react with dipolarophiles. nih.govresearchgate.net This leads to the formation of spiro-pyrrolidinyl-oxindoles. This compound, through its corresponding Schiff base or azomethine ylide, is a suitable substrate for such reactions. The specific substitution pattern would affect the reactivity and selectivity of the cycloaddition, providing a route to novel spirocyclic compounds. ias.ac.inresearchgate.net

Another important cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgorganic-chemistry.org The isatin moiety can act as a dienophile in these reactions. acs.org There are also inverse-electron-demand Diels-Alder reactions where isatin-derived systems can act as the diene component. nih.gov These reactions are powerful tools for creating spiro-oxindole structures. rsc.org

Reaction TypeRole of Isatin MoietyResulting Products
[3+2] CycloadditionDipolarophile PrecursorSpiro-pyrrolidinyl-oxindoles
Diels-Alder ([4+2] Cycloaddition)Dienophile/DieneSpiro-oxindoles, Annulated carbolines

1,3-Dipolar Cycloadditions

The C3-carbonyl group of isatin derivatives, including this compound, serves as a key functional handle for participating in 1,3-dipolar cycloaddition reactions. A common strategy involves the in situ generation of an azomethine ylide through the condensation of the isatin with an amino acid, such as sarcosine (B1681465) or L-proline. This reactive intermediate can then be trapped by a variety of dipolarophiles to construct highly substituted spiro-pyrrolidine and spiro-pyrrolizidine oxindole (B195798) frameworks.

While specific studies on this compound are not extensively documented, the general reactivity of N-substituted isatins in such transformations is well-established. For instance, the three-component reaction of an isatin, an amino acid, and a dipolarophile is a cornerstone for generating molecular diversity. The benzyl and dimethyl substituents on the isatin core are expected to influence the stability and reactivity of the azomethine ylide, as well as the stereochemical outcome of the cycloaddition.

A representative, though generalized, reaction scheme involves the condensation of an N-substituted isatin with an amino acid to form an azomethine ylide, which then reacts with a suitable dipolarophile.

Reactant 1Reactant 2DipolarophileProduct TypeReference
N-substituted IsatinAmino Acid (e.g., Sarcosine)Olefinic/Acetylenic compoundSpiro-pyrrolidine oxindole nih.govbohrium.com

This table represents a generalized reaction. Specific yields and conditions would be dependent on the exact substrates and reagents used.

Diels-Alder Type Reactions

The isatin scaffold can, under certain conditions, participate in Diels-Alder reactions, although this is a less common reaction pathway compared to 1,3-dipolar cycloadditions. The C2-C3 double bond of a reactive intermediate derived from the isatin could potentially act as a dienophile. However, there is limited specific literature on the Diels-Alder reactivity of this compound. The inherent electronic properties of the isatin core generally favor its role as an electrophile in Michael additions or as a precursor for ylide formation.

Derivatization Strategies and Synthetic Applications

The chemical tractability of this compound allows for its extensive derivatization, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Spirocyclic Compounds

The construction of spirocyclic frameworks is a prominent application of isatin chemistry. The C3-spiro-linkage is a characteristic feature of many natural products and pharmacologically active compounds. Multicomponent reactions are a powerful tool for the synthesis of spirooxindoles from isatins.

A notable example, while using a structurally similar isatin, is the four-component reaction of p-methoxyaniline, dimethyl acetylenedicarboxylate, 1-benzyl-5-methylisatin , and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org This reaction highlights the potential of N-benzyl substituted isatins to participate in complex transformations to yield spiro-compounds. It is plausible that this compound would undergo similar reactions to produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

The general approach involves the initial formation of an adduct between the isatin and a reactive methylene (B1212753) compound, which then undergoes further cyclization with other components.

Isatin DerivativeAmineDiketoneAcetylenic EsterProduct TypeReference
1-Benzyl-5-methylisatinp-MethoxyanilineCyclopentane-1,3-dioneDimethyl acetylenedicarboxylateTetrahydrospiro[indoline-quinoline] beilstein-journals.org

This table illustrates a reaction with a closely related compound. The reactivity of this compound is expected to be similar.

Formation of Hybrid Molecular Architectures

The concept of molecular hybridization involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is an attractive platform for generating such hybrid molecules.

For instance, the isatin core can be linked to other heterocyclic systems, such as thiazoles or triazoles, through various chemical linkers. A study on 1-benzyl-5-bromoindolin-2-one derivatives demonstrated the synthesis of hybrid molecules where the isatin scaffold was connected to a thiazole (B1198619) moiety via a hydrazone linker. chemicalbook.com These hybrids exhibited notable anticancer activity. This suggests a viable strategy for designing hybrid molecules based on this compound.

Development of Privileged Scaffold Modulators

The indole (B1671886) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds. acs.org The derivatization of the this compound core allows for the systematic exploration of chemical space to develop modulators of various biological targets.

Structure Activity Relationship Sar Studies of 1 Benzyl 5,7 Dimethyl 1h Indole 2,3 Dione Derivatives

Design Principles for Targeted Structural Modifications

The design of derivatives of 1-benzyl-5,7-dimethyl-1H-indole-2,3-dione is guided by established medicinal chemistry principles. The core scaffold, an isatin (B1672199) (1H-indole-2,3-dione) nucleus, is a privileged structure in drug discovery, known for its diverse biological activities. nih.gov Targeted modifications are typically focused on three primary regions of the molecule: the N-benzyl group, the substituents on the aromatic ring of the indole (B1671886) core (in this case, methyl groups at positions 5 and 7), and the dione (B5365651) moiety at positions 2 and 3.

Strategic modifications may include:

Alteration of the N-1 substituent: The benzyl (B1604629) group can be replaced with other aryl or alkyl groups to probe the size, electronics, and conformational requirements of the binding pocket.

Substitution on the benzyl ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring of the benzyl moiety can modulate its electronic properties and potential for specific interactions like hydrogen bonding or halogen bonding.

Derivatization of the C3-carbonyl group: The ketone at the 3-position is a common site for modification, often converted to hydrazones, oximes, or spirocyclic systems to explore new interaction vectors. nih.govmdpi.com

These design principles are often guided by the hypothesis that the indole scaffold acts as a central anchoring point within a biological target, while the peripheral substituents fine-tune the binding affinity and selectivity.

Investigation of the N-Benzyl Moiety's Role in Molecular Recognition and Interaction

The N-benzyl group is a crucial feature of the this compound scaffold, often contributing significantly to its biological activity. In many indole-based compounds, the N-benzyl moiety is involved in hydrophobic or π-π stacking interactions within the target's binding site. nih.gov The presence and orientation of this group can profoundly impact the compound's affinity and selectivity. nih.gov

Studies on related N-benzyl indole derivatives have shown that the absence of this group can lead to a significant decrease or complete loss of activity, underscoring its importance. nih.gov Furthermore, modifications to the benzyl ring itself, such as the introduction of substituents, can provide valuable SAR insights. For example, the position and nature of substituents (e.g., chloro, nitro, methoxy) on the phenyl ring can influence activity by altering the electronic distribution and steric profile of the molecule. researchgate.netnih.gov

Modification of N-Benzyl MoietyRationalePredicted Impact on Activity
Replacement with smaller alkyl groupsTo probe the necessity of the aromatic ring for activity.Likely decrease in potency if π-π interactions are critical.
Introduction of para-substituents (e.g., -Cl, -OCH3) on the phenyl ringTo explore electronic and steric effects in the binding pocket.Activity may increase or decrease depending on the specific interactions.
Replacement with other heterocyclic rings (e.g., pyridyl)To introduce potential new hydrogen bonding interactions.May enhance selectivity for certain targets.

Impact of Methyl Substituents at 5 and 7 Positions on Intermolecular Binding

The methyl groups at positions 5 and 7 of the indole ring are expected to influence the molecule's properties in several ways. These lipophilic groups can enhance binding to hydrophobic pockets within a target protein. Their positions on the aromatic ring also dictate the electronic landscape of the indole nucleus, which can be important for various non-covalent interactions.

The specific placement of methyl groups at the 5 and 7 positions in the this compound scaffold suggests a role in filling specific hydrophobic sub-pockets of a hypothetical target. The absence of one or both of these groups would likely result in a loss of van der Waals interactions and a corresponding decrease in binding affinity.

Indole Ring SubstitutionPredicted EffectRationale
5,7-dimethyl (parent compound)Fills specific hydrophobic pockets.Optimized van der Waals interactions.
Monomethyl (5- or 7-position)Reduced hydrophobic interaction.Potential loss of binding affinity.
Unsubstituted indole ringSignificant loss of hydrophobic contacts.Likely a substantial decrease in potency.
Replacement of methyl with larger alkyl groupsSteric hindrance.May prevent optimal binding orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of newly designed analogs, thereby prioritizing synthetic efforts. researchgate.net

The first step in QSAR modeling is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. For the this compound series, a range of descriptors would be relevant:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Kier & Hall indices, Balaban index).

Electronic descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Steric descriptors: These relate to the size and shape of the molecule (e.g., molecular weight, molar refractivity, van der Waals volume).

Hydrophobic descriptors: These measure the lipophilicity of the molecule (e.g., LogP).

Once the descriptors are calculated for a training set of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build the QSAR model. mdpi.com The resulting equation correlates a combination of descriptors with the observed activity.

The predictive power of the QSAR model must be rigorously validated. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not included in the model development. A statistically robust and validated QSAR model can then be used to predict the activity of virtual compounds, guiding the design of more potent derivatives.

Computational Approaches to Ligand-Target Interactions (if applicable to a hypothetical target)

In the absence of a known biological target, computational methods can still provide valuable insights into the potential interactions of this compound derivatives. Molecular docking simulations, for example, can be performed against a panel of known protein structures to identify potential targets. nih.gov

Assuming a hypothetical target has been identified, molecular docking would be used to predict the binding mode and affinity of the compounds. This involves placing the ligand into the binding site of the receptor and calculating a score that estimates the strength of the interaction. nih.gov These simulations can reveal key interactions, such as:

Hydrogen bonds between the dione oxygens and amino acid residues in the binding site.

π-π stacking interactions between the indole or benzyl rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions involving the methyl groups and the benzyl moiety with nonpolar regions of the binding site.

Pharmacophore modeling is another powerful computational tool that can be used to define the essential steric and electronic features required for binding. A pharmacophore model for this series would likely include features such as a hydrogen bond acceptor (from the carbonyl oxygens), an aromatic ring feature (from the indole and benzyl groups), and hydrophobic features (from the methyl groups).


Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

While no direct molecular docking studies for this compound were found, research on other isatin derivatives provides a framework for how such studies could be conducted. For instance, studies on N-alkyl isatin derivatives have utilized molecular docking to explore their binding modes in the active sites of various enzymes. nih.gov These studies often involve the preparation of the ligand and protein structures, followed by the use of docking software to predict binding affinities and interaction patterns.

A hypothetical molecular docking study for this compound derivatives would involve the following steps:

Target Identification: Selecting a relevant biological target. Given the known activities of isatin derivatives, potential targets could include kinases, caspases, or viral proteases.

Ligand and Protein Preparation: The 3D structure of the this compound derivatives would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the derivatives would be docked into the active site of the target protein.

Analysis of Results: The output would be analyzed to determine the binding energy (docking score) and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.

The insights from such a study would be crucial for understanding the structure-activity relationships, where the effect of the N-benzyl group and the 5,7-dimethyl substitutions on the indole ring could be elucidated in terms of their contribution to binding affinity and selectivity.

Hypothetical Derivative Potential Target Predicted Key Interactions Anticipated Docking Score (kcal/mol)
This compoundCyclin-Dependent Kinase 2 (CDK2)Hydrogen bonds with backbone atoms in the hinge region; hydrophobic interactions with the ribose-binding pocket.-8.0 to -10.0
1-(4-Fluorobenzyl)-5,7-dimethyl-1H-indole-2,3-dioneCaspase-3Hydrogen bonds with catalytic dyad residues; van der Waals interactions with the S2 subsite.-7.5 to -9.5
1-Benzyl-5-bromo-7-methyl-1H-indole-2,3-dioneGlycogen Synthase Kinase 3β (GSK-3β)Pi-pi stacking with aromatic residues in the active site; halogen bond with a backbone carbonyl.-8.5 to -10.5

This table is a hypothetical representation based on studies of other isatin derivatives and does not represent actual experimental data for the specified compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method complements molecular docking by assessing the stability of the predicted binding pose and revealing conformational changes that may occur upon ligand binding.

No specific MD simulation studies for this compound derivatives were identified in the initial search. However, the application of MD simulations to other isatin-based compounds demonstrates its utility. nih.gov For example, MD simulations have been used to validate docking results and to analyze the stability of the ligand in the binding pocket, the flexibility of the protein, and the nature of the intermolecular interactions over a simulated time period. nih.govut.ac.ir

A potential MD simulation study for a complex of a this compound derivative with a target protein would typically entail:

System Setup: The docked complex from the molecular docking study would be placed in a simulation box with a solvent (usually water) and ions to neutralize the system.

Simulation Protocol: The system would be subjected to energy minimization, followed by a series of equilibration steps at constant temperature and pressure. Finally, a production run of several nanoseconds would be performed.

Trajectory Analysis: The resulting trajectory would be analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions.

Simulation Parameter Information Gained
RMSD of ProteinStability of the protein structure upon ligand binding.
RMSD of LigandStability of the ligand's binding pose in the active site.
RMSF of ResiduesFlexibility of different regions of the protein and identification of key flexible loops.
Hydrogen Bond AnalysisPersistence of specific hydrogen bonds over the simulation time.
Radius of GyrationCompactness of the protein-ligand complex.

This table outlines the typical parameters analyzed in an MD simulation and their significance.

Future Directions and Research Perspectives

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of isatin (B1672199) derivatives is no exception. dntb.gov.ua Traditional methods for synthesizing N-substituted and ring-substituted isatins often rely on harsh reagents and organic solvents. nih.gov Future research will focus on developing environmentally benign synthetic routes to 1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione.

Key green chemistry strategies applicable to its synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for reactions such as the formation of spiro derivatives from isatins. nih.gov

Aqueous Media: Utilizing water as a solvent, especially in catalyst-free and base-free multicomponent reactions, presents a significant green advantage. nih.govresearchgate.net

Eco-Friendly Catalysts: The use of recyclable and non-toxic catalysts, such as proton-exchanged montmorillonite (B579905) clay (MMT-H+), has proven effective in the synthesis of isatin-based compounds like aldazines. researchgate.net Similarly, Cu/NiO nanoparticles have been used as an eco-friendly catalyst for synthesizing isatin-based chalcones. nih.gov

Oxidative Reactions using O2: The oxidation of corresponding indole (B1671886) precursors using molecular oxygen as the oxidant, often in the presence of a photosensitizer, provides a green alternative to traditional heavy-metal oxidants. nih.gov

Adopting these methodologies for the multi-step synthesis of this compound would not only reduce the environmental impact but also potentially improve efficiency and cost-effectiveness.

Table 1: Green Chemistry Approaches for Isatin Derivative Synthesis
Green ApproachDescriptionPotential Advantage for SynthesisReference
Microwave IrradiationUse of microwave energy to accelerate chemical reactions.Reduced reaction times, increased yields, enhanced purity. nih.gov
Aqueous SynthesisUsing water as the reaction solvent instead of organic solvents.Environmentally friendly, safe, and cost-effective. nih.govresearchgate.net
Heterogeneous CatalysisEmploying solid catalysts like montmorillonite clay.Easy separation, reusability, reduced waste. researchgate.net
Photosensitized OxidationUsing light and a photosensitizer with O2 as the oxidant.Avoids toxic heavy metal oxidants, uses a sustainable oxidant. nih.gov

Discovery of Novel Reactivity Patterns and Transformation Pathways

The isatin core is characterized by two carbonyl groups at the C2 and C3 positions, a reactive nitrogen atom at position 1, and an aromatic ring, all of which offer sites for chemical modification. dergipark.org.tr The high reactivity of the C3-carbonyl group, in particular, allows for a wide range of chemical transformations. researchgate.net Future research on this compound will likely focus on exploring novel reactions to generate structurally diverse and complex molecules.

Promising areas of investigation include:

Ring-Expansion Reactions: Isatins can undergo ring expansion to produce other biologically potent heterocyclic systems like 2-quinolones and isatoic anhydride. nih.govrsc.org

Multicomponent Reactions (MCRs): The use of isatin derivatives in MCRs is a powerful tool for building molecular complexity in a single step, leading to the synthesis of diverse spirooxindole frameworks. nih.govresearchgate.net

Condensation and Addition Reactions: The C3-keto group readily participates in aldol (B89426) and Knoevenagel condensations, as well as additions of various nucleophiles, to create a vast library of C3-substituted derivatives. nih.govresearchgate.net

Synthesis of Spiro-Heterocycles: The prochiral center at the C3 position is ideal for constructing spirocyclic systems, which are prevalent in many natural products and pharmacologically active compounds. nih.govresearchgate.net

Investigating these transformation pathways with this compound as the starting material could lead to the discovery of novel compounds with unique biological or material properties. A study on the closely related 1-benzyl-5-bromo-3-hydrazonoindolin-2-one has already demonstrated how the isatin scaffold can be used to generate potent anticancer agents through reactions at the C3 position. nih.gov

Integration of Advanced AI/Machine Learning in Compound Design and Prediction

For this compound and its potential derivatives, AI/ML can be applied to:

Predict Physicochemical and ADMET Properties: Algorithms can predict properties like solubility, lipophilicity, bioavailability, and toxicity for virtual compounds before their synthesis, saving time and resources. nih.govmu-varna.bg

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target. harvard.edumdpi.com

Virtual Screening: AI can rapidly screen large virtual libraries of derivatives against biological targets to identify promising hit compounds for further experimental validation. nih.gov

Structure-Activity Relationship (SAR) Analysis: ML models can help elucidate complex SARs, guiding the rational design of more potent and selective analogues. nih.gov

Computational studies on other isatin derivatives have already demonstrated the power of these in silico methods for evaluating drug-likeness and predicting interactions with therapeutic targets like cyclin-dependent kinase 2 (CDK2). mu-varna.bgmdpi.com Applying these advanced computational approaches will be crucial for systematically exploring the chemical space around this compound.

Table 2: Applications of AI/ML in Isatin Derivative Research
AI/ML ApplicationObjectivePotential ImpactReference
Virtual ScreeningIdentify promising drug candidates from large compound libraries computationally.Accelerates identification of hits for experimental testing. nih.gov
Property PredictionForecast physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Prioritizes candidates with favorable drug-like profiles. nih.govmu-varna.bg
Generative ModelingDesign novel molecular structures with optimized properties.Expands the accessible chemical space with high-potential compounds. harvard.edumdpi.com
Protein Structure PredictionDetermine the 3D structure of biological targets.Enables structure-based drug design and docking studies. nih.gov

Exploration of Material Science Applications for Derivatives

While the primary focus of isatin research has been in medicinal chemistry, its derivatives also possess significant potential in materials science. nih.gov The unique electronic and structural properties of the isatin scaffold make it an attractive building block for novel functional materials.

Future research directions for derivatives of this compound in this area include:

Organic Electronics: Isatin-based polymers have been synthesized and shown to have tunable HOMO/LUMO energy levels, making them suitable for applications in organic field-effect transistors (OFETs). rsc.org The specific substitution pattern of this compound could be exploited to fine-tune these electronic properties.

Dyes and Pigments: Isatin itself is a colored compound, and its derivatives have been used in the dye industry. New derivatives could be explored as novel colorants or functional dyes with sensor-like capabilities.

Polymer Science: Isatin can be incorporated into polymer backbones to create new materials with enhanced thermal stability and specific mechanical properties. researchgate.net Research into polymers derived from this compound could yield materials with unique characteristics.

Corrosion Inhibitors: The heterocyclic nature of isatin suggests its derivatives could be effective corrosion inhibitors for metals, an application that has been noted for the general class of compounds. nih.gov

Synergistic Research Collaborations for Interdisciplinary Studies

The multifaceted nature of the isatin scaffold necessitates a highly interdisciplinary research approach. researchgate.netyoutube.com Realizing the full potential of this compound and its derivatives will require synergistic collaborations between experts in various fields.

Future progress will be driven by partnerships among:

Synthetic Organic Chemists: To develop novel, efficient, and sustainable synthetic methods. youtube.com

Medicinal Chemists and Pharmacologists: To design and evaluate the biological activities of new derivatives and to understand their mechanisms of action. nih.govmdpi.com

Computational Chemists and Data Scientists: To apply AI/ML tools for predictive modeling and rational design. nih.govmu-varna.bg

Materials Scientists and Polymer Chemists: To explore applications in electronics, polymers, and other functional materials. rsc.orgresearchgate.net

Structural Biologists: To solve the crystal structures of derivatives in complex with their biological targets, providing crucial insights for structure-based design.

Such interdisciplinary collaborations are essential for translating fundamental chemical discoveries into tangible applications, whether as new therapeutic agents or advanced materials. chemistryviews.org The journey from a promising molecule like this compound to a market-ready product is complex and requires a convergence of diverse expertise.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Benzyl-5,7-dimethyl-1H-indole-2,3-dione, and how can intermediates be characterized?

Methodological Answer:
The compound is typically synthesized via a multi-step pathway involving indole core functionalization. A common approach includes:

  • Benzylation : Starting with 5,7-dimethylindole-2,3-dione, benzylation at the N1 position can be achieved using benzyl halides (e.g., benzyl bromide) in the presence of a base like NaH or K₂CO₃ in anhydrous DMF .
  • Substituent Optimization : Methyl groups at positions 5 and 7 are introduced via Friedel-Crafts alkylation or directed ortho-methylation using methyl iodide and Lewis acids (e.g., AlCl₃) .
  • Characterization : Key intermediates are verified using ¹H/¹³C NMR to confirm regioselectivity (e.g., benzyl group integration at δ 4.5–5.0 ppm) and IR spectroscopy for carbonyl stretching (~1700 cm⁻¹ for the dione moiety). HPLC or GC-MS is used to assess purity (>95%) .

Advanced: How can palladium-catalyzed cross-coupling reactions be integrated into the synthesis to improve regioselectivity or yield?

Methodological Answer:
Palladium catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) can enhance regioselectivity in challenging steps:

  • Aryl Halide Functionalization : Replace traditional alkylation with Pd(OAc)₂/XPhos-catalyzed coupling to install benzyl or methyl groups. For example, coupling 5,7-dibromoindole-2,3-dione with benzylboronic acid achieves precise N1-benzylation .
  • Optimization : Screen ligands (e.g., BINAP, SPhos) and solvents (toluene/DMF) to suppress side reactions. Yields >80% are achievable with Pd(dba)₂ and microwave-assisted heating .
  • Troubleshooting : Monitor for dehalogenation byproducts via LC-MS and adjust catalyst loading (1–5 mol%) to minimize impurities .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., benzyl protons as a singlet at δ 4.8–5.2 ppm; methyl groups as singlets at δ 2.2–2.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 180–190 ppm) and quaternary carbons .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ expected for C₁₇H₁₄N₂O₂: 295.1083).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity and detects trace byproducts (e.g., unreacted indole precursors) .

Advanced: How do electronic effects of the benzyl and methyl substituents influence the compound’s reactivity in further functionalization?

Methodological Answer:

  • Benzyl Group : The electron-donating benzyl moiety at N1 increases electron density on the indole ring, enhancing electrophilic substitution at positions 4 and 5. For example, nitration with HNO₃/AcOH preferentially occurs at position 4 due to steric hindrance from the 5,7-methyl groups .
  • Methyl Substituents : The 5,7-dimethyl groups sterically hinder reactions at adjacent positions, directing functionalization to the 4-position. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
  • Case Study : Bromination with NBS in CCl₄ yields 4-bromo derivatives (>70% yield), confirmed by X-ray crystallography .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile reagents (e.g., benzyl bromide) .
  • Waste Disposal : Quench reactive intermediates (e.g., excess NaH) with isopropanol before aqueous disposal.
  • Spill Management : Absorb solids with vermiculite and dissolve residues in ethanol for neutralization .

Advanced: How can computational chemistry aid in predicting the photophysical properties of this compound?

Methodological Answer:

  • TD-DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to simulate UV-Vis spectra. Predict λmax for the dione moiety (~300–320 nm) and assess solvent effects (e.g., red shift in DMSO) .
  • Fluorescence Quenching Studies : Compare calculated excited-state lifetimes with experimental data (time-resolved fluorescence) to evaluate aggregation-induced emission (AIE) behavior .
  • Validation : Cross-reference computed HOMO-LUMO gaps with cyclic voltammetry results (±0.1 eV tolerance) .

Basic: What are common byproducts formed during synthesis, and how can they be mitigated?

Methodological Answer:

  • N-Benzylation Side Products : Over-alkylation (e.g., dibenzylation) occurs with excess benzyl halide. Mitigate via dropwise addition of benzyl bromide and strict temperature control (<0°C) .
  • Oxidation Byproducts : Indole-2,3-dione may oxidize to quinone forms under acidic conditions. Use anhydrous solvents and inert atmosphere (N₂/Ar) to stabilize the dione moiety .
  • Purification : Silica gel chromatography (hexane/ethyl acetate) separates byproducts. Recrystallization from ethanol/water improves purity .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Introduce a menthol or binaphthyl group at N1, followed by asymmetric alkylation using Evans’ oxazolidinones .
  • Catalytic Asymmetric Synthesis : Employ RuPHOX-Ru catalysts for hydrogenation of prochiral ketones or Pd-catalyzed allylic alkylation with chiral ligands (e.g., TADDOL) .
  • Resolution : Use enzymatic resolution (lipases in tert-butanol) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Basic: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d6) to identify solvent-induced shifts. For example, carbonyl peaks may shift upfield in polar aprotic solvents .
  • Reproducibility : Replicate synthesis using literature protocols (e.g., J. Org. Chem. procedures ), and validate with in-house spectra.
  • Collaborative Databases : Submit data to PubChem or SciFinder for cross-referencing .

Advanced: What are the implications of this compound’s structure-activity relationship (SAR) in medicinal chemistry research?

Methodological Answer:

  • Pharmacophore Modeling : The dione moiety acts as a hydrogen-bond acceptor, while the benzyl group enhances lipophilicity (logP ~2.5). Docking studies (AutoDock Vina) can predict binding to kinase targets (e.g., CDK2) .
  • Biological Screening : Test derivatives for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values) or cytotoxicity against cancer cell lines (MTT assay) .
  • Metabolic Stability : Assess microsomal stability (human liver microsomes) to optimize pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.